molecular formula C6H6BrN3O B1384368 5-bromo-N-hydroxypyridine-2-carboxamidine CAS No. 380380-62-1

5-bromo-N-hydroxypyridine-2-carboxamidine

Cat. No. B1384368
M. Wt: 216.04 g/mol
InChI Key: DNYNBLKRHFZGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-hydroxypyridine-2-carboxamidine, also known as 5-Bromo-2-carboxamidine, is an organic compound with the chemical formula C6H7BrN2O. It is a colorless solid that is soluble in water and organic solvents. The compound is used in a variety of scientific research applications, including medicinal chemistry, synthetic organic chemistry, and analytical chemistry.

Scientific Research Applications

DNA Incorporation Studies

  • 5-bromo-2'-deoxyuridine (BrdU) : A thymidine analog like BrdU is used for DNA incorporation studies to understand cellular proliferation dynamics. In a study, BrdU was incorporated into DNA of relevant normal tissues and tumors in rabbits, providing insights into its pharmacodynamics and potential use in selective chemotherapy (Stetson et al., 1988).

Neurodevelopmental Studies

  • Hyperactivity and Neurochemical Alterations : Prenatal exposure to BrdU led to marked hyperactivity and neurochemical alterations in offspring, particularly affecting serotonin and dopamine systems, which are crucial in understanding neurodevelopmental disorders (Kuwagata et al., 2004).

Tumor Studies

  • Tumor Proliferation and DNA Synthesis : Halogenated pyrimidine analogs like BrdU are studied for their incorporation into tumor DNA, providing a measure of tumor proliferation and the efficacy of chemotherapy agents. The incorporation of BrdU analogs into DNA has been studied extensively to understand their potential in cancer treatment (Napalkov et al., 1989).

Drug Development

  • Enhancing Antitumor Activity : Studies have explored how compounds like 5-chloro-2,4-dihydroxypyridine can enhance the antitumor activity of other drugs, indicating the potential role of halogenated pyridines in drug development and synergistic cancer therapies (Takechi et al., 2002).

properties

IUPAC Name

5-bromo-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYNBLKRHFZGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1Br)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-hydroxypyridine-2-carboxamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-hydroxypyridine-2-carboxamidine
Reactant of Route 2
5-bromo-N-hydroxypyridine-2-carboxamidine

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